3-[[5-[(Dimethylamino)carbony pyrrolidinyl] thio]-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid, (4-nitrophenyl)methyl ester
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Overview
Description
3-[[5-[(Dimethylamino)carbony pyrrolidinyl] thio]-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[320]hept-2-ene-2-carboxylic acid, (4-nitrophenyl)methyl ester is a complex organic compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[5-[(Dimethylamino)carbony pyrrolidinyl] thio]-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid, (4-nitrophenyl)methyl ester involves multiple steps. The process typically starts with the preparation of the bicyclic core, followed by the introduction of functional groups through various chemical reactions. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to achieving high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes several types of chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: The replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be used as a probe to study enzyme mechanisms and protein-ligand interactions. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical studies.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its unique structure and functional groups may confer specific biological activities, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism of action of 3-[[5-[(Dimethylamino)carbony pyrrolidinyl] thio]-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid, (4-nitrophenyl)methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The pathways involved in these interactions can vary depending on the biological context and the specific targets involved.
Comparison with Similar Compounds
Similar Compounds
- 3-[[5-[(Dimethylamino)carbony pyrrolidinyl] thio]-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid
- (4R,5β)-3-[[(3S)-5β-[2-[(Dimethylamino)carbonyl]ethyl]pyrrolidin-3-yl]thio]-6β-[®-1-hydroxyethyl]-4α-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid
Uniqueness
The uniqueness of 3-[[5-[(Dimethylamino)carbony pyrrolidinyl] thio]-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid, (4-nitrophenyl)methyl ester lies in its specific functional groups and the arrangement of atoms within its bicyclic structure. These features confer distinct chemical and biological properties, setting it apart from similar compounds.
This article provides a comprehensive overview of this compound, highlighting its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds.
Properties
Molecular Formula |
C32H35N5O11S |
---|---|
Molecular Weight |
697.7 g/mol |
IUPAC Name |
(4-nitrophenyl)methyl (4R,5S,6S)-3-[(5S)-5-(dimethylcarbamoyl)-1-[(4-nitrophenyl)methoxycarbonyl]pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate |
InChI |
InChI=1S/C32H35N5O11S/c1-17-26-25(18(2)38)30(40)35(26)27(31(41)47-15-19-5-9-21(10-6-19)36(43)44)28(17)49-23-13-24(29(39)33(3)4)34(14-23)32(42)48-16-20-7-11-22(12-8-20)37(45)46/h5-12,17-18,23-26,38H,13-16H2,1-4H3/t17-,18-,23?,24+,25-,26-/m1/s1 |
InChI Key |
PJGGEFUAFDAJJT-CCAMYTKPSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1SC3C[C@H](N(C3)C(=O)OCC4=CC=C(C=C4)[N+](=O)[O-])C(=O)N(C)C)C(=O)OCC5=CC=C(C=C5)[N+](=O)[O-])[C@@H](C)O |
Canonical SMILES |
CC1C2C(C(=O)N2C(=C1SC3CC(N(C3)C(=O)OCC4=CC=C(C=C4)[N+](=O)[O-])C(=O)N(C)C)C(=O)OCC5=CC=C(C=C5)[N+](=O)[O-])C(C)O |
Origin of Product |
United States |
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